
4-Methoxy-3-(pyrimidin-5-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-(pyrimidin-5-yl)benzaldehyde is an organic compound characterized by a benzene ring substituted with a methoxy group and a pyrimidin-5-yl group at the 4th and 3rd positions, respectively, and an aldehyde group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-(pyrimidin-5-yl)benzaldehyde typically involves the following steps:
Benzaldehyde Derivatization: Starting with benzaldehyde, the compound undergoes a series of reactions to introduce the methoxy and pyrimidin-5-yl groups.
Pyrimidin-5-yl Group Addition: The pyrimidin-5-yl group is introduced through a nucleophilic substitution reaction involving pyrimidin-5-yl halides and a suitable nucleophile.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-(pyrimidin-5-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromic acid.
Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Pyrimidin-5-yl halides in the presence of a strong base.
Major Products Formed:
Oxidation: 4-Methoxy-3-(pyrimidin-5-yl)benzoic acid.
Reduction: 4-Methoxy-3-(pyrimidin-5-yl)benzyl alcohol.
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
4-Methoxy-3-(pyrimidin-5-yl)benzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which 4-Methoxy-3-(pyrimidin-5-yl)benzaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
4-Methoxy-3-(pyrimidin-5-yl)benzaldehyde is similar to other benzaldehyde derivatives, such as 3-Methoxybenzaldehyde and 4-Methoxybenzaldehyde. its unique pyrimidin-5-yl group sets it apart, providing distinct chemical and biological properties. Other similar compounds include:
3-Methoxybenzaldehyde: Lacks the pyrimidin-5-yl group.
4-Methoxybenzaldehyde: Lacks the pyrimidin-5-yl group.
2-Methoxy-3-(pyrimidin-5-yl)benzaldehyde: Similar structure but with different positions of substituents.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
4-methoxy-3-pyrimidin-5-ylbenzaldehyde |
InChI |
InChI=1S/C12H10N2O2/c1-16-12-3-2-9(7-15)4-11(12)10-5-13-8-14-6-10/h2-8H,1H3 |
InChI Key |
PEUDQVDRSAIHIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)C2=CN=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



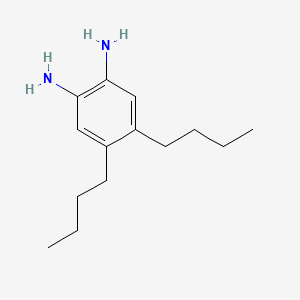
![tert-butyl 5-hydroxy-3',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate](/img/structure/B15355184.png)
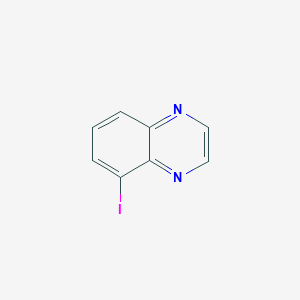
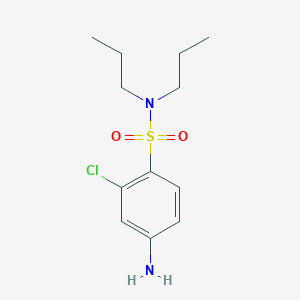
![Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate](/img/structure/B15355214.png)
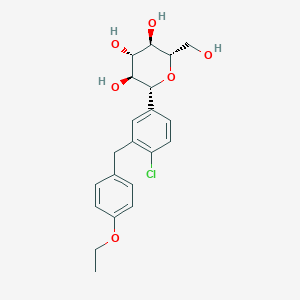
![7-Bromo-5-methyl-2-[(3-methylmorpholin-4-yl)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B15355224.png)

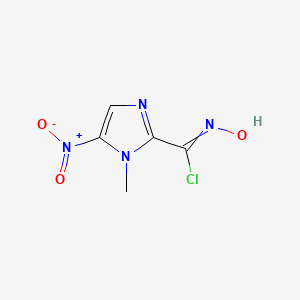
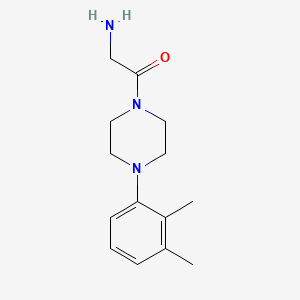
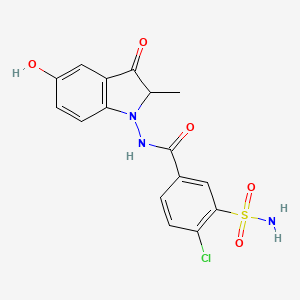
![5-Methyl-1-[(4-propan-2-ylphenyl)methyl]triazole-4-carboxylic acid](/img/structure/B15355257.png)
![Methyl 2-(8-bromopyrido[4,3-b]indol-5-yl)benzoate](/img/structure/B15355268.png)
